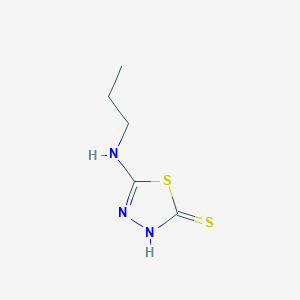

5-(Propylamino)-1,3,4-thiadiazole-2-thiol

説明

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is a versatile and integral component of numerous medicinal agents. ajprd.comresearchgate.net Its significance stems from its ability to participate in hydrogen bonding and its mesoionic character, which may allow it to cross biological membranes and interact with various protein targets. mdpi.com The presence of the =N-C-S= moiety is often cited as a key contributor to the diverse biological activities exhibited by its derivatives. rsc.org

This scaffold is a core structural component in a wide array of drug categories, demonstrating a broad spectrum of pharmacological activities. nih.govajprd.com Researchers have successfully incorporated the 1,3,4-thiadiazole nucleus into molecules designed to act as antimicrobial, anti-inflammatory, anticonvulsant, antiviral, anticancer, and antitubercular agents. nih.govacs.orgmdpi.com The structural versatility of the thiadiazole ring allows for modifications that can lead to the development of more potent and less toxic therapeutic compounds. mdpi.comresearchgate.net Its role as a bioisostere of pyrimidine, a key component of nucleic acids, provides a basis for its ability to interfere with biological processes like DNA replication. mdpi.com

The wide-ranging therapeutic applications have established 1,3,4-thiadiazole and its derivatives as pharmacologically significant structures, making them a continued focus of intensive investigation in the development of new drugs. nih.govajprd.com

Overview of Research Trajectories for 1,3,4-Thiadiazole-2-thiol (B7761032) Compounds

Within the broader family of thiadiazoles, derivatives of 1,3,4-thiadiazole-2-thiol represent a particularly fruitful area of research. The thiol (-SH) group at the 2-position is a key functional handle for synthetic modification and a contributor to the biological profile of these compounds.

Research has shown that structural modifications at the 5-position of the 1,3,4-thiadiazole-2-thiol scaffold can yield derivatives with a wide spectrum of biological activities. researchgate.net Investigations into these compounds have pursued several therapeutic targets, as detailed in the table below.

| Research Trajectory | Investigated Activity | Key Findings |

| Anticancer | Cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia. nih.gov | Specific derivatives, such as N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, have shown selective activity against Bcr-Abl positive cell lines and inhibitory effects on Abl protein kinase. nih.gov |

| Antioxidant | Protection of cells from damage caused by free radicals. researchgate.net | A series of 5-substituted-1,3,4-thiadiazole-2-thiols were synthesized and evaluated, with some compounds exhibiting very high antioxidant activities, marking them as promising lead compounds for further development. researchgate.net |

| Antimicrobial | Activity against various bacterial and fungal strains. hilarispublisher.comijpcbs.commdpi.com | Novel series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized, with some compounds showing excellent antibacterial and good antifungal activities. hilarispublisher.commdpi.com |

| Anti-inflammatory | Reduction of inflammation. uobaghdad.edu.iq | Naproxen-containing 1,3,4-thiadiazole-2-thiol derivatives have been synthesized and shown to be effective in reducing paw edema in animal models, indicating anti-inflammatory influence. uobaghdad.edu.iq |

| Diuretic | Increased urinary output. mdpi.comresearchgate.net | Sixteen new 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives were synthesized and screened, with compounds containing specific amine groups found to be highly potent diuretic agents. mdpi.comresearchgate.net |

These research trajectories highlight the chemical tractability and broad pharmacological relevance of the 1,3,4-thiadiazole-2-thiol core structure.

Rationale for Academic Inquiry into 5-(Propylamino)-1,3,4-thiadiazole-2-thiol and Related Analogues

The academic interest in this compound and its analogues is driven by the principles of rational drug design and the exploration of structure-activity relationships (SAR). The core structure, 5-amino-1,3,4-thiadiazole-2-thiol, serves as a versatile starting material for creating diverse chemical libraries. mdpi.comnih.gov

The rationale for investigating analogues like the 5-(propylamino) derivative includes:

Systematic Structural Modification: By introducing different alkyl or aryl groups at the 5-amino position, researchers can systematically probe how changes in lipophilicity, steric bulk, and electronic properties affect biological activity. This is a fundamental aspect of SAR studies aimed at optimizing a lead compound. nih.gov

Targeting Specific Biological Outcomes: Previous research on 5-amino-1,3,4-thiadiazole-2-thiol derivatives has revealed potent diuretic and antidepressant activities, among others. mdpi.comnih.gov Synthesizing analogues like this compound is a logical step to explore and potentially enhance these activities or discover new ones. For instance, the synthesis of various imine and thiobenzyl derivatives of 5-amino-1,3,4-thiadiazole-2-thiol was undertaken to develop new antidepressant agents. nih.gov

Development of Novel Therapeutic Agents: The overarching goal is the discovery of new and effective drugs. Problems associated with existing drugs, such as weak potency or side effects, motivate the design and synthesis of new chemical entities. researchgate.net The synthesis of novel 5-substituted-1,3,4-thiadiazole-2-thiols is often aimed at identifying compounds with improved therapeutic profiles. researchgate.netnih.gov For example, new 1,3,4-thiadiazole derivatives were synthesized as potential antitumor agents to target chronic myelogenous leukemia by inhibiting specific protein kinases. nih.gov

The focused inquiry into compounds like this compound is therefore a strategic effort to build upon the established pharmacological importance of the 1,3,4-thiadiazole-2-thiol scaffold, aiming to fine-tune its structure to achieve desired therapeutic effects.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(propylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-2-3-6-4-7-8-5(9)10-4/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJHXZXNVNCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407131 | |

| Record name | 5-(propylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125908-44-3 | |

| Record name | 5-(propylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Propylamino 1,3,4 Thiadiazole 2 Thiol and Analogues

General Synthetic Routes to 1,3,4-Thiadiazole-2-thiols

The synthesis of the 1,3,4-thiadiazole-2-thiol (B7761032) scaffold is a well-documented area of organic chemistry, driven by the broad pharmacological applications of its derivatives. connectjournals.com These methods generally involve the cyclization of open-chain sulfur- and nitrogen-containing precursors. researchgate.net The versatility of the starting materials allows for the introduction of various substituents onto the thiadiazole ring.

Cyclocondensation Approaches from Thiosemicarbazide (B42300) and Carbon Disulfide

One of the most fundamental and widely employed methods for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclocondensation reaction of a substituted thiosemicarbazide with carbon disulfide in the presence of a base. sbq.org.br This reaction is a cornerstone in the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a key precursor for many derivatives.

In a typical procedure, thiosemicarbazide is treated with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide (B78521) or sodium carbonate. connectjournals.comjmchemsci.com The reaction proceeds through the formation of a dithiocarbazate intermediate. connectjournals.comsbq.org.br Subsequent heating of this intermediate induces cyclization via intramolecular dehydration, yielding the corresponding 1,3,4-thiadiazole (B1197879) salt. connectjournals.com Acidification of the reaction mixture then precipitates the final 5-amino-1,3,4-thiadiazole-2-thiol product. jmchemsci.com For instance, heating thiosemicarbazide with carbon disulfide and anhydrous sodium carbonate in absolute ethanol (B145695) is a documented method for preparing 5-amino-1,3,4-thiadiazole-2-thiol. chemmethod.com

Table 1: Reagents for Cyclocondensation of Thiosemicarbazide

| Starting Material | Reagent | Base | Product |

|---|---|---|---|

| Thiosemicarbazide | Carbon Disulfide | Potassium Hydroxide (KOH) | 5-Amino-1,3,4-thiadiazole-2-thiol |

Derivatization from Thiohydrazides and Thiosemicarbazides

Beyond the classic carbon disulfide method, 1,3,4-thiadiazoles can be synthesized from thiohydrazide and thiosemicarbazide precursors using various cyclizing agents. connectjournals.combu.edu.eg A prevalent strategy for creating 5-substituted 2-amino-1,3,4-thiadiazoles involves the acylation of thiosemicarbazide with a carboxylic acid, followed by a cyclodehydration step. nih.govsbq.org.br This dehydration is typically facilitated by strong acids or dehydrating agents. nih.gov

Common reagents used for this cyclization include:

Phosphorus oxychloride (POCl₃) : Thiosemicarbazide derivatives can be cyclized with aromatic carboxylic acids in the presence of POCl₃ to yield the desired thiadiazole derivatives. jocpr.com

Polyphosphoric acid (PPA) : PPA is another effective reagent for the cyclization of acylated thiosemicarbazides. nih.gov

Concentrated Sulfuric Acid (H₂SO₄) : This strong acid can be used to promote the cyclization of monothiodiacylhydrazine intermediates, which are formed from the reaction of acid esters with thiosemicarbazide. bu.edu.eg

Additionally, substituted thiohydrazides can be reacted with thiophosgene (B130339) to afford 1,3,4-thiadiazole-2-thione analogues. connectjournals.com

One-Pot Synthetic Strategies for Thiadiazole-2-thiols

Modern synthetic chemistry often favors one-pot reactions due to their efficiency, reduced waste, and simpler procedures. Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles have been developed, which avoid the isolation of intermediates. mdpi.com

A notable advancement is the use of polyphosphate ester (PPE) as a mild and effective reagent for the one-pot reaction between a thiosemicarbazide and a carboxylic acid. mdpi.comencyclopedia.pubnih.gov This method circumvents the need for harsh or toxic additives like POCl₃. mdpi.com The reaction in the presence of PPE proceeds through three steps in a single pot: acylation of the thiosemicarbazide, followed by cyclodehydration to form the final 2-amino-1,3,4-thiadiazole (B1665364) product. mdpi.comnih.gov This approach has been successfully used to synthesize a range of 5-substituted-2-amino-1,3,4-thiadiazoles. mdpi.com Other one-pot strategies have also been developed for synthesizing various derivatives of the core structure. researchgate.net

Targeted Synthesis of 5-(Propylamino)-1,3,4-thiadiazole-2-thiol and Related Amino-Substituted Derivatives

The targeted synthesis of this compound follows the general principles established for amino-substituted thiadiazoles. The key to introducing the propylamino group at the C5 position is the use of a correspondingly substituted precursor.

The most direct synthetic route involves the reaction of 4-propylthiosemicarbazide with carbon disulfide in an alkaline medium, analogous to the method described in section 2.1.1. The 4-propylthiosemicarbazide acts as the foundational block, providing the propylamino moiety that will ultimately be incorporated into the C5 position of the heterocyclic ring. The reaction mechanism is expected to proceed via the formation of a potassium dithiocarbazate intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield the this compound product after acidification.

Another viable method is the alkali-catalyzed thermal cyclization of 1-alkyl-2,5-dithiobiureas, which is known to produce 2-alkylamino-1,3,4-thiadiazoline-5-thiones. connectjournals.com This highlights that starting with appropriately N-alkylated precursors is a standard strategy for obtaining N-substituted amino thiadiazoles. sbq.org.br

Derivatization Strategies from the 1,3,4-Thiadiazole-2-thiol Core

The 1,3,4-thiadiazole-2-thiol core, once synthesized, serves as a versatile scaffold for further chemical modifications. The presence of the amino group and the thiol group allows for a wide range of derivatization reactions, enabling the synthesis of a large library of related compounds. sbq.org.brnih.gov

Amidation Reactions and Formation of Acetamide (B32628) Derivatives

The amino group at the C5 position of the thiadiazole ring can readily undergo acylation reactions to form amide derivatives. This is a common strategy to modify the properties of the parent compound. The formation of acetamide derivatives is a prime example of this type of derivatization.

The compound N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is a known derivative, confirming the feasibility of this reaction. ncats.io Synthesis of such compounds can be achieved by reacting the 5-amino-1,3,4-thiadiazole-2-thiol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. mdpi.comresearchgate.net For example, the cyclization of certain thiosemicarbazone derivatives using acetic anhydride can directly lead to the formation of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides, demonstrating the compatibility of the thiadiazole core with acetylating conditions. mdpi.com This amidation reaction is a crucial tool for structure-activity relationship studies in medicinal chemistry. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Compound |

| 1,3,4-Thiadiazole-2-thiol | Core Structure |

| Thiosemicarbazide | Starting Material |

| Carbon Disulfide | Reagent |

| Thiohydrazide | Starting Material |

| Thiophosgene | Reagent |

| 4-Propylthiosemicarbazide | Precursor for Target Compound |

| 1-Alkyl-2,5-dithiobiurea | Precursor |

| 2-Alkylamino-1,3,4-thiadiazoline-5-thione | Product Analogue |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | Derivative |

| Acetic Anhydride | Reagent |

| Acetyl Chloride | Reagent |

| Polyphosphoric acid (PPA) | Reagent |

| Phosphorus oxychloride (POCl₃) | Reagent |

| Polyphosphate ester (PPE) | Reagent |

| Potassium Hydroxide | Base |

Schiff Base Formation via Condensation with Carbonyl Compounds

A prevalent method for the derivatization of 5-amino-1,3,4-thiadiazole-2-thiol and its N-substituted analogues like this compound is the formation of Schiff bases. This reaction involves the condensation of the primary amino group with the carbonyl group of aldehydes or ketones.

The synthesis is typically carried out by refluxing an equimolar mixture of the 5-amino-1,3,4-thiadiazole derivative and a carbonyl compound in a suitable solvent, most commonly absolute ethanol. researchgate.net A catalytic amount of glacial acetic acid is often added to facilitate the reaction. researchgate.net The reaction mixture is heated under reflux for a period ranging from 2.5 to 4 hours. researchgate.net Upon cooling, the crude Schiff base product often precipitates out of the solution and can be collected by filtration. The yields for this type of reaction are generally good, often ranging from 79% to 88%.

The general reaction is as follows:

R-NH-C₂N₂S-SH + R'CHO/R'COR'' → R-N=C(R')-C₂N₂S-SH / R-N=C(R',R'')-C₂N₂S-SH + H₂O

Table 1: Examples of Schiff Base Formation from 5-Amino-1,3,4-thiadiazole-2-thiol

| Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| Salicylaldehyde | 5-((2-hydroxybenzylidene)amino)-1,3,4-thiadiazole-2-thiol | 3 | 85 |

| 4-Chlorobenzaldehyde | 5-((4-chlorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol | 4 | 88 |

| Acetophenone | 5-(1-phenylethylideneamino)-1,3,4-thiadiazole-2-thiol | 3.5 | 82 |

| Vanillin | 5-((4-hydroxy-3-methoxybenzylidene)amino)-1,3,4-thiadiazole-2-thiol | 4 | 86 |

Formation of Thioether and Disulfide Linkages

The thiol group at the 2-position of the 1,3,4-thiadiazole ring is another key site for functionalization, allowing for the formation of thioether and disulfide linkages.

Thioether Formation: Thioethers are synthesized via S-alkylation of the thiol group. This is typically achieved by first converting the thiol to a more nucleophilic thiolate salt by treatment with a base, such as potassium hydroxide, in an ethanolic solution. researchgate.net The resulting potassium salt is then reacted with an alkylating agent, for instance, a derivative of chloromethylbenzene or 2-bromo-1-phenylethan-1-one, under reflux for about an hour to yield the corresponding thioether. researchgate.net

The general reaction for thioether formation is:

R-C₂N₂S-SK + R'-X → R-C₂N₂S-S-R' + KX

Table 2: Examples of Thioether Derivatives from 5-Amino-1,3,4-thiadiazole-2-thiol

| Alkylating Agent | Product | Yield (%) |

| Benzyl chloride | 5-amino-2-(benzylthio)-1,3,4-thiadiazole | 75 |

| 4-Chlorobenzyl chloride | 5-amino-2-((4-chlorobenzyl)thio)-1,3,4-thiadiazole | 78 |

| 2-Bromo-1-phenylethan-1-one | 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one | 72 |

Disulfide Formation: The formation of a disulfide linkage from 5-substituted-1,3,4-thiadiazole-2-thiols can be achieved through oxidation. For example, bis(1,3,4-thiadiazol-2-yl) disulfide has been synthesized by treating 2-mercapto-1,3,4-thiadiazole with hydrogen peroxide (30%) in an ethanol-water mixture at room temperature, followed by refluxing for 6 hours. This oxidation reaction leads to the formation of a disulfide bond between two thiadiazole rings, yielding the product in high purity.

The general reaction for disulfide formation is:

2 R-C₂N₂S-SH + [O] → R-C₂N₂S-S-S-C₂N₂S-R + H₂O

Purification and Isolation Techniques Employed in Research Synthesis

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The most commonly employed techniques are recrystallization and chromatography.

Recrystallization: This is a widely used method for purifying solid products. The choice of solvent is crucial and is determined by the solubility of the compound. For many 1,3,4-thiadiazole derivatives, ethanol is an effective solvent for recrystallization. researchgate.netjmchemsci.com In some cases, a mixture of solvents, such as ethanol and methanol (B129727) (e.g., in an 80:20 ratio), is used to achieve optimal purification. researchgate.net The crude product is dissolved in the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatography: Thin-layer chromatography (TLC) is frequently used to monitor the progress of the reaction. jmchemsci.com It allows for a quick assessment of the consumption of starting materials and the formation of the product. For the isolation and purification of the final products, column chromatography is sometimes employed. This technique is particularly useful for separating complex mixtures or when recrystallization does not yield a product of sufficient purity. The stationary phase is typically silica (B1680970) gel, and the mobile phase is a solvent system tailored to the polarity of the compounds being separated, such as a mixture of chloroform (B151607) and ethyl acetate.

Filtration and Washing: In many synthetic procedures for these compounds, the product precipitates from the reaction mixture. researchgate.netjmchemsci.com In such cases, the initial isolation step is filtration to collect the solid crude product. This is followed by washing the precipitate with a suitable solvent to remove residual reagents and byproducts. Water is often used for washing to remove inorganic salts. jmchemsci.com

Advanced Spectroscopic and Structural Characterization of 1,3,4 Thiadiazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Nuclei (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 5-(Propylamino)-1,3,4-thiadiazole-2-thiol is expected to show distinct signals corresponding to the propyl group and the amine (NH) and thiol (SH) protons.

Propyl Group: The propyl chain (-CH₂-CH₂-CH₃) would typically display a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen atom.

NH and SH Protons: The amine (NH) and thiol (SH) protons would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, signals would be expected for the two distinct carbons of the thiadiazole ring and the three carbons of the propyl chain. The carbons of the 1,3,4-thiadiazole (B1197879) ring typically resonate at characteristic downfield shifts, with one carbon appearing in the range of 160-165 ppm and the other around 158-164 ppm in similar structures.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on general chemical shift ranges for similar functional groups, as specific experimental data is unavailable.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=S (Thiol) | - | ~180-190 |

| C-N (Amino) | - | ~160-170 |

| NC H₂-CH₂-CH₃ | Triplet | ~40-50 |

| NCH₂-C H₂-CH₃ | Sextet | ~20-30 |

| NCH₂-CH₂-C H₃ | Triplet | ~10-15 |

| NH | Broad Singlet | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. Key expected absorptions for this compound include:

N-H Stretch: A moderate absorption band in the region of 3100-3300 cm⁻¹ corresponding to the secondary amine.

C-H Stretch: Bands in the 2850-2960 cm⁻¹ region due to the aliphatic C-H bonds of the propyl group.

C=N Stretch: A characteristic absorption for the thiadiazole ring, typically found around 1600-1620 cm⁻¹.

C-S Stretch: Vibrations associated with the C-S bonds within the ring are expected in the fingerprint region, often around 700 cm⁻¹.

C=S Stretch: The thione group (C=S) typically shows a weak to medium band in the 1050-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. Heteroaromatic systems like 1,3,4-thiadiazoles exhibit characteristic absorption bands. For derivatives of this class, electronic transitions, typically π → π* and n → π*, result in absorption maxima in the UV region, generally between 250 and 350 nm.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. While experimental fragmentation data for this compound is not available, predicted data provides insight into its expected mass spectrometric behavior. The fragmentation of similar 1,3,4-thiadiazole structures often involves the cleavage of the side chains and the rupture of the heterocyclic ring.

Table 2: Predicted Mass Spectrometry Data for this compound (C₅H₉N₃S₂) (Data predicted using CCSbase)

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 176.03107 |

| [M+Na]⁺ | 198.01301 |

| [M-H]⁻ | 174.01651 |

Complementary Spectroscopic Techniques for Elucidating Complex Architectures (e.g., 2D NMR)

For unambiguous assignment of ¹H and ¹³C NMR signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, directly identifying which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the connectivity of atoms across the entire molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within a spin system, such as those in the propyl group.

These 2D NMR experiments would be essential to definitively confirm the structure of this compound and assign all its NMR signals accurately.

Computational Chemistry and in Silico Investigations of 1,3,4 Thiadiazole 2 Thiol Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing insights that are complementary to experimental findings. dergipark.org.tr For a molecule like 5-(propylamino)-1,3,4-thiadiazole-2-thiol, DFT would be employed to optimize its three-dimensional structure and to profile its electronic characteristics and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap implies greater stability and lower reactivity. irjweb.com For 1,3,4-thiadiazole (B1197879) derivatives, the distribution and energies of these orbitals are influenced by the substituents on the ring. jmcs.org.mx The presence of electron-donating or electron-withdrawing groups can tune the energy gap, thereby modifying the molecule's reactivity profile. dergipark.org.tr Analysis of the HOMO and LUMO surfaces would also reveal the specific atoms or regions of this compound that are most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data

This table is illustrative. Specific experimental or calculated values for this compound are not available in the searched literature.

| Parameter | Value (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO, indicating reactivity |

Global Reactivity Descriptors (Chemical Potential, Hardness, Softness, Electrophilicity, Nucleophilicity)

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of charge transfer.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Nucleophilicity: Describes the electron-donating capability of a molecule.

These descriptors are invaluable for comparing the reactivity of different 1,3,4-thiadiazole derivatives and predicting their behavior in chemical reactions. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors

This table is for conceptual illustration. Specific calculated values for this compound are not available in the searched literature.

| Descriptor | Formula | Value | Interpretation |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | Value | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Value | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Value | Propensity for charge transfer |

| Electrophilicity (ω) | μ²/2η | Value | Electron-accepting capacity |

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis) and Correlation with Experimental Data

DFT calculations are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. dergipark.org.tr Theoretical IR (infrared), NMR (nuclear magnetic resonance), and UV-Vis (ultraviolet-visible) spectra can be generated and compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For this compound, this would include N-H, C-H (aliphatic), C=N, and C-S stretching and bending vibrations. Comparing the calculated spectrum with the experimental one helps in assigning the observed bands. jmchemsci.com

NMR Spectroscopy: DFT can compute the chemical shifts (δ) for ¹H and ¹³C atoms. This is crucial for confirming the connectivity of atoms within the molecule and verifying its synthesized structure. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax). This provides insight into the electronic structure and chromophores within the molecule. jmcs.org.mx

A strong correlation between theoretical and experimental spectra serves as a powerful validation of the optimized molecular geometry and electronic structure. dergipark.org.tr

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govmdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Although specific docking studies for this compound were not found, this section outlines how such an investigation would be performed.

Elucidation of Binding Modes and Key Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The primary goal of molecular docking is to identify the most stable binding pose of the ligand within the active site of a receptor. mdpi.com The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, known for its ability to form various non-covalent interactions. mdpi.com For this compound, a docking simulation would reveal:

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring, the amino group, and the thiol group can act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the receptor's active site.

Hydrophobic Contacts: The propyl group provides a hydrophobic region that can interact with nonpolar pockets within the binding site.

Pi-Interactions: The aromatic 1,3,4-thiadiazole ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Visualizing the docked complex allows researchers to understand the specific interactions that stabilize the ligand-receptor complex, providing a rationale for the ligand's biological activity. mdpi.com

Prediction of Ligand Affinity and Selectivity

Docking algorithms use scoring functions to estimate the binding affinity between the ligand and the target. nih.gov This score, often expressed in units like kcal/mol, represents the free energy of binding. A lower (more negative) score generally indicates a more favorable and stable interaction.

By docking this compound against a panel of different receptors, computational chemists can predict its selectivity. A compound that shows a significantly better docking score for a specific target compared to others is predicted to be more selective, which is a desirable property for minimizing off-target effects. These in silico predictions of affinity and selectivity are crucial for prioritizing compounds for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Both 2D and 3D-QSAR studies are pivotal in predicting the bioactivity of 1,3,4-thiadiazole derivatives. 2D-QSAR models often utilize descriptors like physicochemical properties, topological indices, and electronic parameters to correlate with activity. For instance, a linear QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors successfully used a tetra-parametric model to establish a relationship between the chemical structure and inhibitory activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules. nih.gov In a study on thiazole (B1198619) derivatives, a CoMSIA model yielded robust statistical results (R² = 0.957, Q² = 0.614), and the resulting contour maps highlighted the importance of steric, electrostatic, and hydrophobic substituents for biological activity. imist.ma For a series of 1,3,4-oxadiazol-2-one derivatives, which are structurally related to thiadiazoles, CoMFA and CoMSIA models also showed good statistical significance, with the electrostatic fields around the heterocyclic ring being crucial for activity. nih.gov These models are instrumental in guiding the design of new derivatives with potentially enhanced activity.

Pharmacophore modeling is a crucial step in identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the 1,3,4-thiadiazole scaffold, the N=C-S moiety is often considered a key pharmacophoric feature. nih.gov Studies have utilized pharmacophore mapping to screen for novel compounds and to understand the interaction of these molecules with their biological targets. nih.gov For example, a ligand-based pharmacophore model was constructed from the X-ray crystallographic structure of VEGFR-2 complexed with a known inhibitor to screen for new 1,3,4-thiadiazole derivatives with potential anti-cancer effects. mdpi.com This approach successfully identified compounds with promising docking scores and drug-like properties. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational stability of ligand-receptor complexes. In the context of 1,3,4-thiadiazole derivatives, MD simulations have been employed to evaluate the stability of their binding to target proteins over time. For instance, a 100 ns MD simulation was conducted to assess the conformational stability of complexes between 1,3,4-thiadiazole derivatives and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com The results from such simulations can confirm the stability of interactions observed in molecular docking studies and provide deeper insights into the dynamic behavior of the compounds within a biological context. mdpi.com

In Silico Pharmacokinetic Profiling (ADMET Predictions, excluding toxicity/safety)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile.

Several studies on 1,3,4-thiadiazole derivatives have included in silico ADME predictions. These predictions often suggest that compounds based on this scaffold have the potential to be orally bioavailable. nih.gov For example, some studies have indicated high intestinal absorption for certain 1,3,4-thiadiazole derivatives. researchgate.net Furthermore, predictions can also provide insights into a compound's ability to penetrate the blood-brain barrier, which is a crucial factor for drugs targeting the central nervous system. researchgate.netrjptonline.org

Structure Activity Relationship Sar Studies of 5 Propylamino 1,3,4 Thiadiazole 2 Thiol Analogues

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives can be significantly altered by varying the substituents at different positions of the ring. Modifications are typically made at the C2 and C5 positions to modulate the pharmacological response.

Research has shown that the introduction of different functional groups leads to a wide spectrum of activities. For instance, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, compounds with fluorine and chlorine substituents on the phenyl ring demonstrated good antibacterial activity against S. aureus and B. subtilis. nih.gov Similarly, another study on 2,5-disubstituted 1,3,4-thiadiazoles found that the nature of the substituent at the C5 position greatly influenced antimicrobial activity. ijpcbs.com

In the context of anticancer activity, the substituents on the thiadiazole ring play a critical role in the compound's potency. For example, a study on 1,3,4-thiadiazole derivatives linked to a pyridine (B92270) ring showed that the antitumor activity was influenced by substituents on both the phenyl and thiadiazole moieties. nih.gov Another series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were evaluated for their in vitro cytotoxicity, with results indicating that specific substitutions were key to their promising activity against hepatocellular carcinoma and lung cancer cell lines. dovepress.com The strategic placement of various groups can tune the molecule's properties to enhance interaction with specific biological targets. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of 1,3,4-thiadiazole analogues based on published research findings.

| Scaffold | Substituent Variation | Position | Observed Biological Activity |

| 1,3,4-Thiadiazol-2-amine | Fluorinated and chlorinated phenyl groups | C5 | Good antibacterial activity nih.gov |

| 1,3,4-Thiadiazole | Methyl group vs. Amino group | C5 | Varied diuretic activity mdpi.com |

| 1,3,4-Thiadiazole | Thiophene and other heterocyclic moieties | C5 | Anticancer activity nih.govdovepress.com |

| 2-Amino-1,3,4-thiadiazole (B1665364) | N-aryl substitutions | C2-Amino | Varied antimicrobial activity nih.gov |

Role of the Propylamino Moiety and its Structural Modifications in Modulating Activity

The amino group at the C5 position of the 1,3,4-thiadiazole ring is a critical functional group that is frequently modified to explore SAR. The nature of the substituent on this amino group, such as a propyl chain in 5-(propylamino)-1,3,4-thiadiazole-2-thiol, is pivotal in defining the molecule's interaction with biological targets.

The length and character of the alkyl chain on the amino group can influence the compound's lipophilicity and its ability to fit into the binding pockets of enzymes or receptors. While direct SAR studies on the propyl group itself are specific, broader research on N-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives provides valuable insights. Regioselective alkylation and glycosylation at the amino and thiol positions have been shown to produce derivatives with significant antioxidant activity. researchgate.netnih.gov

Further derivatization of the amino group, for instance, by converting it into an imine (Schiff base), has been a successful strategy for generating compounds with enhanced biological profiles. A study on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol led to the identification of compounds with significant antidepressant activity. nih.gov These modifications highlight that the C5-amino group serves as a versatile handle for introducing structural diversity, thereby modulating the pharmacological effect. The reactivity of the amine group makes the 2-amino-1,3,4-thiadiazole moiety a valuable scaffold for developing future pharmacologically active agents. researchgate.net

Significance of the Thiol Group and the Core 1,3,4-Thiadiazole Ring System for Activity

The thiol (-SH) group at the C2 position and the 1,3,4-thiadiazole core are fundamental to the biological activity of this class of compounds. The thiol group allows the molecule to exist in tautomeric forms (thiol and thione), which can be crucial for receptor binding.

Significance of the Thiol Group: The mercapto group is a key feature for the activity of many derivatives. It can act as a metal chelator or participate in hydrogen bonding with target proteins. Modifications at this position, such as S-alkylation or the formation of thioether derivatives, have been shown to significantly impact biological activity. For example, S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol has been used to create derivatives with notable antioxidant properties. nih.gov In another study, the addition of a methylphenyl group to the thiol resulted in a complete loss of activity, demonstrating the sensitivity of this position to structural changes. nih.gov

Significance of the 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring is not merely a carrier for active functional groups but is an essential pharmacophore itself. nih.govwisdomlib.org Its aromatic nature provides conformational rigidity and in vivo stability. rsc.org The ring's heteroatoms (nitrogen and sulfur) are crucial for binding to biological targets. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, which allows its derivatives to potentially interfere with nucleic acid replication processes. nih.gov Furthermore, the mesoionic character of the ring enhances its ability to cross cellular membranes. nih.gov The importance of the thiadiazole scaffold was demonstrated in a study where its replacement with a 1,3,4-oxadiazole (B1194373) isostere resulted in a drastic drop in anticancer activity. nih.gov The sulfur atom in the ring can form unique interactions with biological targets through its low-lying C-S σ* orbitals, which create regions of low electron density (σ-holes). nih.gov

Electronic and Steric Factors Influencing Structure-Activity Relationships

The biological activity of this compound analogues is governed by a complex interplay of electronic and steric factors. These properties determine the molecule's ability to reach its target and bind effectively.

Steric Factors: The size and three-dimensional shape of substituents (steric effects) are critical for determining how well a molecule fits into the binding site of a biological target. Bulky substituents can cause steric hindrance, preventing optimal interaction. Conversely, a certain degree of bulk may be necessary to achieve specific hydrophobic interactions that enhance binding. In one SAR study, it was found that having two large ring structures attached to the core scaffold might constitute too much bulk, thereby reducing activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate physicochemical properties, including steric parameters, with biological activity to build predictive models for designing new potent compounds. ncats.iosemanticscholar.org

Identification of Key Pharmacophoric Features for Specific Biological Responses

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological response. nih.gov For 1,3,4-thiadiazole derivatives, several key pharmacophoric features have been identified through computational and experimental studies.

The essential features generally include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors. The amino group at C5 is a potent hydrogen bond donor, while the thiol/thione group at C2 can act as both a donor and an acceptor. These features are critical for anchoring the molecule within a protein's active site. nih.govxjournals.com

Aromatic/Hydrophobic Regions: The 1,3,4-thiadiazole ring itself provides a central aromatic scaffold. Substituents, such as phenyl or other heterocyclic rings, introduce additional hydrophobic or aromatic regions that can engage in π-π stacking or hydrophobic interactions with the target. nih.gov

Metal Chelating Center: The arrangement of the thiol group and adjacent ring nitrogen can act as a chelating site for metal ions, which is particularly relevant for enzymes that have a metal cofactor in their active site, such as carbonic anhydrase.

Pharmacophore modeling has been successfully used to screen for and design new 1,3,4-thiadiazole derivatives with specific activities, such as antihypertensive agents or receptor tyrosine kinase inhibitors. nih.govxjournals.com For example, a pharmacophore model for VEGFR-2 inhibitors identified key features including hydrogen bond donors/acceptors and aromatic rings, which guided the discovery of new potential lead compounds. nih.gov Modeling studies of c-Jun N-terminal kinase inhibitors suggested that a thiazole (B1198619) group could form a hydrogen bond with an arginine residue in the binding site. nih.gov These models provide a rational basis for designing new analogues with improved potency and selectivity.

Following a comprehensive search for scientific literature, there is currently insufficient data available to construct a detailed article on the specific mechanistic investigations and biological target interactions of This compound as per the requested outline.

The search did not yield specific in vitro enzymatic inhibition assays, molecular interaction studies, or cellular pathway modulation research for this particular compound. While the broader class of 1,3,4-thiadiazole derivatives has been investigated for various biological activities, including the inhibition of enzymes like carbonic anhydrase, acetylcholinesterase, aldose reductase, and α-glucosidase, the results are specific to other derivatives and cannot be directly attributed to this compound.

Therefore, the following sections of the requested article cannot be populated with scientifically accurate and specific information at this time:

Mechanistic Investigations and Biological Target Interaction Studies of 1,3,4 Thiadiazole 2 Thiol Compounds

Target Identification and Validation through Combined Computational and Experimental Approaches

Further experimental research focusing specifically on 5-(Propylamino)-1,3,4-thiadiazole-2-thiol is required to provide the detailed mechanistic and biological interaction data requested in the outline.

Future Research Directions and Translational Perspectives for 5 Propylamino 1,3,4 Thiadiazole 2 Thiol Chemistry

Design Principles for Novel 1,3,4-Thiadiazole-2-thiol (B7761032) Derivatives with Enhanced Potency and Selectivity

The therapeutic efficacy of 1,3,4-thiadiazole (B1197879) derivatives is intrinsically linked to their molecular structure. The design of new analogues with improved potency and selectivity hinges on a deep understanding of their structure-activity relationships (SAR). The 1,3,4-thiadiazole ring itself is a versatile scaffold, capable of engaging in various biological interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to therapeutic targets. researchgate.net

Key design principles focus on strategic modifications at specific positions of the thiadiazole core:

Substitution at the 5-position: The amino group at the C5 position is a critical site for modification. Altering the substituent on this amine, such as in 5-(propylamino)-1,3,4-thiadiazole-2-thiol, can significantly influence biological activity. For instance, the synthesis of various imine derivatives at this position has led to compounds with significant antidepressant activity. nih.gov Studies on other 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have shown that introducing different groups can yield potent diuretic agents. proquest.commdpi.com

Modification of the 2-thiol group: The thiol group at the C2 position is another key handle for derivatization. S-alkylation or S-benzylation at this position can modulate the compound's physicochemical properties and biological profile. For example, converting the thiol to a thiobenzyl group has been explored in the development of antidepressant candidates. nih.gov

Molecular Scaffolding and Hybridization: Incorporating the 1,3,4-thiadiazole moiety into larger, hybrid molecules is a powerful strategy. This approach combines the favorable properties of the thiadiazole ring with other pharmacophores to create novel compounds with enhanced or synergistic effects. This has been successfully applied in developing potent anticancer agents. nih.gov

Quantitative structure-activity relationship (QSAR) studies have further refined these design principles by correlating molecular descriptors with biological activity. For example, in a series of 1,3,4-thiadiazole-2-thione derivatives targeting carbonic anhydrase IX, it was found that increasing the branching, length, and complexity of substituents could enhance inhibitory activity. tandfonline.com

Table 1: Structure-Activity Relationship Insights for 1,3,4-Thiadiazole Derivatives

| Modification Site | Type of Modification | Resulting Biological Activity | Key Findings |

| C5-Amino Group | Synthesis of imine derivatives | Antidepressant | Specific chalcone-based imines showed significant activity. nih.gov |

| C5-Amino Group | Introduction of various amine-containing side chains | Diuretic | Certain derivatives demonstrated high diuretic action with favorable saluretic properties. proquest.commdpi.com |

| C2-Thiol Group | Conversion to thiobenzyl derivatives | Antidepressant | S-benzylation was a key step in creating potent antidepressant compounds. nih.gov |

| Overall Structure | Increased branching and complexity of substituents | Carbonic Anhydrase IX Inhibition | QSAR studies indicated that these features were favorable for activity. tandfonline.com |

Advanced Computational Approaches in Rational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For 1,3,4-thiadiazole derivatives, these approaches accelerate the identification of potent and selective molecules while minimizing the need for extensive, time-consuming synthesis and screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary computational technique used to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. tandfonline.com By analyzing various molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR models can predict the activity of unsynthesized analogues, thereby guiding the design of more potent derivatives. tandfonline.comnih.gov These models have been successfully applied to 1,3,4-thiadiazole-2-thione derivatives to identify key structural features for carbonic anhydrase inhibition. tandfonline.com

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a macromolecular target (e.g., a protein or enzyme). dovepress.com Molecular docking studies provide crucial insights into the binding mode, orientation, and affinity of 1,3,4-thiadiazole derivatives within the active site of a target protein. researchgate.netmdpi.com This information is vital for understanding the mechanism of action and for designing modifications that enhance binding affinity and selectivity. For example, docking studies have helped elucidate the binding of thiadiazole derivatives to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Dihydrofolate Reductase (DHFR), highlighting key interactions that contribute to their anticancer activity. dovepress.commdpi.com

Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. These models can be generated from a set of known active molecules or from the ligand-binding site of a target protein. mdpi.com Once a model is established, it can be used to screen large virtual databases of compounds to identify novel chemical scaffolds that fit the pharmacophoric requirements, significantly streamlining the hit-identification process. mdpi.com

Table 2: Application of Computational Methods in 1,3,4-Thiadiazole Research

| Computational Method | Target/Application | Key Insights |

| QSAR | Carbonic Anhydrase IX Inhibitors | Identified that branching and complexity of substituents increase inhibitory activity. tandfonline.comnih.gov |

| Molecular Docking | VEGFR-2 | Revealed key hydrogen bond interactions with active site residues, explaining binding affinity. mdpi.com |

| Molecular Docking | Dihydrofolate Reductase (DHFR) | Supported biological data by showing strong binding of potent anticancer thiadiazole derivatives. dovepress.com |

| Molecular Docking | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Established a binding mode for thiadiazole derivatives with promising anticancer activity. mdpi.com |

| Pharmacophore Modeling | VEGFR-2 Inhibitors | Successfully used to screen a database and identify novel hit compounds. mdpi.com |

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology refers to the ability of a single drug molecule to interact with multiple biological targets. This multi-targeting approach is gaining traction as a strategy for treating complex multifactorial diseases like cancer, where modulating a single pathway is often insufficient. The 1,3,4-thiadiazole scaffold is particularly well-suited for the development of multi-targeted agents due to its inherent ability to engage in diverse biological interactions, leading to a wide range of pharmacological activities. nih.gov

The literature provides extensive evidence of 1,3,4-thiadiazole derivatives exhibiting a multitude of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. nih.govnih.govresearchgate.net This versatility suggests that the core structure can be adapted to interact with various classes of enzymes and receptors.

Future research will focus on rationally designing 1,3,4-thiadiazole derivatives that can simultaneously modulate several key targets implicated in a specific disease. For example, in cancer therapy, a single compound could be engineered to inhibit both a protein kinase involved in proliferation and a transporter protein responsible for drug resistance. A related class of compounds, oxadiazolones, has already been shown to have a polypharmacological mode of action against MRSA by engaging multiple hydrolase enzymes. nih.gov This provides a strong precedent for exploring similar multi-targeting strategies with 1,3,4-thiadiazole-based compounds to combat complex diseases and overcome drug resistance.

Development of Robust and Sustainable Synthetic Methodologies for Scalable Production

The translation of a promising compound from the lab to the clinic requires the development of efficient, cost-effective, and environmentally friendly synthetic methods suitable for large-scale production. Traditionally, the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles often involved harsh reaction conditions and the use of hazardous reagents. sbq.org.br However, recent advancements in green chemistry are providing sustainable alternatives. researchgate.net

Modern, eco-friendly approaches to thiadiazole synthesis focus on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less toxic substances. researchgate.netmdpi.com These methodologies include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nanobioletters.comingentaconnect.com

Ultrasonic Irradiation (Sonochemistry): This technique utilizes the energy of sound waves to accelerate chemical reactions, providing another energy-efficient alternative to traditional heating. researchgate.netnanobioletters.com

Solvent-Free Reactions and Grinding: Conducting reactions in the absence of solvents or by grinding solid reactants together minimizes the use of volatile organic compounds, which are often toxic and difficult to dispose of. researchgate.netmdpi.com

Use of Greener Catalysts: Employing recyclable or environmentally benign catalysts can improve the sustainability of the synthetic process. mdpi.com

These green synthetic protocols not only reduce the environmental impact but also offer economic advantages by improving efficiency and reducing waste management costs, making them ideal for the scalable production of this compound and its derivatives. researchgate.netnanobioletters.com

Table 3: Comparison of Synthetic Methodologies for 1,3,4-Thiadiazoles

| Methodology | Description | Advantages |

| Conventional Heating | Reactions are typically carried out in a solvent with heating over several hours. | Well-established procedures. |

| Microwave Irradiation | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction time, higher yields, fewer side products. nanobioletters.comingentaconnect.com |

| Ultrasonication | Employs high-frequency sound waves to induce cavitation and accelerate the reaction. | Shorter reaction times, good yields, energy efficient. researchgate.netnanobioletters.com |

| Grinding/Solvent-Free | Reactants are ground together in a mortar and pestle without any solvent. | Environmentally benign, simple work-up, high efficiency. mdpi.com |

Integration of Omics Data in Understanding Biological Activity and Identifying Novel Targets

The "omics" revolution—encompassing genomics, proteomics, transcriptomics, and metabolomics—offers powerful tools to unravel the complex biological activities of drug candidates and to identify novel therapeutic targets. For compounds like this compound, integrating omics data can provide a comprehensive understanding of their mechanism of action and potential applications.

A particularly promising approach is chemical proteomics , which uses chemical probes to identify the protein targets of a small molecule within a complex biological system. For instance, a derivative of this compound could be functionalized to serve as a probe. When introduced to cell lysates or live cells, this probe would bind to its protein targets, which could then be isolated and identified using mass spectrometry. This technique has been successfully used to map the target landscape of antibacterial oxadiazolones in MRSA, revealing a polypharmacological mode of action by identifying multiple target enzymes. nih.gov A similar strategy could definitively identify the direct binding partners of thiadiazole derivatives in various disease models.

Other omics technologies can provide complementary information:

Transcriptomics (RNA-seq): By analyzing the changes in gene expression in cells after treatment with a thiadiazole compound, researchers can identify which cellular pathways are perturbed, offering clues about the drug's downstream effects and mechanism of action.

Metabolomics: This approach can reveal how a compound alters the metabolic profile of a cell or organism, which is useful for understanding its impact on cellular function and for identifying potential biomarkers of drug response.

By integrating these multi-omics datasets, researchers can build a holistic picture of the biological activity of this compound derivatives. This deep mechanistic insight is crucial for optimizing drug candidates, predicting potential side effects, and identifying new therapeutic indications, ultimately accelerating their path toward clinical translation.

Q & A

Q. What are the critical steps in synthesizing 5-(Propylamino)-1,3,4-thiadiazole-2-thiol, and how can purity be ensured?

The synthesis typically involves cyclization and nucleophilic substitution reactions. Key steps include:

- Reacting thiosemicarbazide with appropriate carboxylic acid derivatives in phosphoryl chloride (POCl₃) under reflux .

- Purification via recrystallization (e.g., using ethanol) to remove unreacted precursors. Purity is confirmed through elemental analysis , 1H-NMR (to verify proton environments), and IR spectroscopy (to identify functional groups like -SH and -NH) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- 1H-NMR : Identifies proton environments (e.g., SH at δ ~10 ppm, NH at δ ~9 ppm) .

- IR Spectroscopy : Confirms thiol (-SH, ~2500 cm⁻¹) and amine (-NH, ~3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .

Q. How does the thiol group influence the compound’s reactivity in derivatization reactions?

The -SH group acts as a nucleophile, enabling reactions such as:

- Alkylation : Formation of thioether derivatives with alkyl halides .

- Complexation : Coordination with metal ions (e.g., Cu²⁺) to form bioactive complexes . Reactivity can be modulated by adjusting solvent polarity and reaction temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side reactions .

- Temperature Control : Gradual heating during reflux minimizes decomposition (e.g., 3-hour reflux at 80°C for Cu(II) complexation) .

- Stoichiometric Ratios : Excess reagents (e.g., 2:1 molar ratio of CuCl₂·2H₂O to thiol) improve yield .

Q. What computational strategies predict biological activity and guide experimental validation?

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

- DFT Calculations : Compare experimental spectral data (e.g., NMR shifts) with theoretical models to validate structural accuracy .

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with antibacterial potency .

Q. How should researchers address contradictions between experimental and computational data?

- Error Analysis : Reassess computational parameters (e.g., basis sets in DFT) or experimental conditions (e.g., solvent effects on NMR) .

- Hybrid Approaches : Integrate experimental data (e.g., crystallography) into computational refinements for improved accuracy .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives?

- Systematic Substitution : Introduce functional groups (e.g., benzylidene, phenyl) at the propylamino or thiol positions .

- Biological Assays : Test derivatives against bacterial strains (e.g., S. aureus) to correlate structural features (e.g., electron-withdrawing groups) with activity .

- Thermodynamic Studies : Measure binding affinities (e.g., via isothermal titration calorimetry) to quantify interactions .

Q. How can experimental design minimize resource consumption while maximizing data robustness?

- Factorial Design : Screen multiple variables (e.g., temperature, pH) simultaneously to identify critical factors .

- High-Throughput Methods : Use microreactors for small-scale synthesis and rapid screening .

- Statistical Validation : Apply ANOVA to ensure reproducibility across triplicate experiments .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。